molecular formula C10H17Cl2N3O2 B14582149 trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea CAS No. 61137-51-7

trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea

Cat. No.: B14582149
CAS No.: 61137-51-7
M. Wt: 282.16 g/mol
InChI Key: RVQVPYQLKZEUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea: is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a nitrosourea group, making it a subject of interest for researchers.

Properties

CAS No.

61137-51-7

Molecular Formula

C10H17Cl2N3O2

Molecular Weight

282.16 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-(chloromethyl)cyclohexyl]-1-nitrosourea

InChI

InChI=1S/C10H17Cl2N3O2/c11-5-6-15(14-17)10(16)13-9-3-1-8(7-12)2-4-9/h8-9H,1-7H2,(H,13,16)

InChI Key

RVQVPYQLKZEUTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCl)NC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-cyclohexylurea with nitrosating agents under controlled conditions. The reaction is carried out in the presence of solvents such as dichloromethane or chloroform, and the temperature is maintained at low levels to ensure the stability of the nitrosourea group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea group to amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of azides, cyanides, and other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: In biological research, this compound is studied for its potential cytotoxic effects, making it a candidate for anticancer research.

Medicine: In medicine, this compound is explored for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cell division.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-3-cyclohexylurea
  • 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
  • 1-(2-Chloroethyl)-3-(4-chlorocyclohexyl)-1-nitrosourea

Uniqueness: trans-1-(2-Chloroethyl)-3-(4-chloromethylcyclohexyl)-1-nitrosourea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both chloroethyl and chloromethyl groups enhances its reactivity and potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.